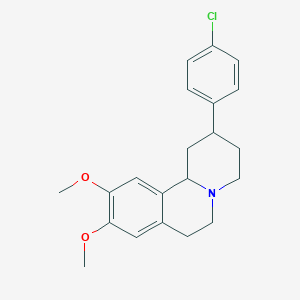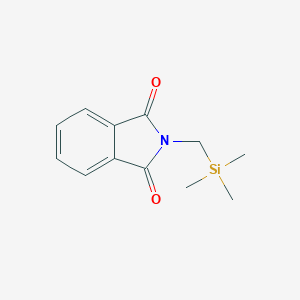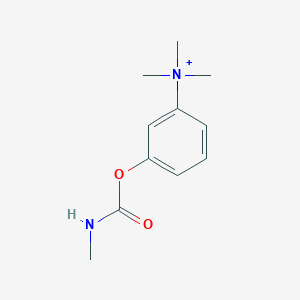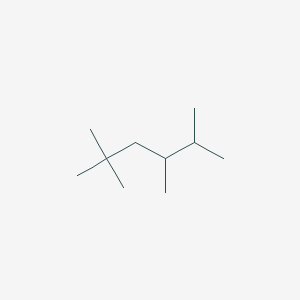
Quillifoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quillifoline is a natural alkaloid that is found in various plants, including the Quillaja saponaria tree. It has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Quillifoline has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. In
Wirkmechanismus
The mechanism of action of quillifoline is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases, which are enzymes that play a key role in the process of programmed cell death. Quillifoline has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Quillifoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in the growth and proliferation of cancer cells. Quillifoline has also been found to induce the expression of certain genes that are involved in the process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using quillifoline in lab experiments is that it is a natural compound, which makes it less toxic and more environmentally friendly than synthetic compounds. However, one of the limitations of using quillifoline in lab experiments is that it is a relatively new compound, and more research needs to be done to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for the research on quillifoline. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other drugs or therapies. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research needs to be done to fully understand the mechanism of action of quillifoline and its effects on the human body.
Synthesemethoden
Quillifoline can be synthesized from the bark of the Quillaja saponaria tree. The bark is first extracted with a solvent to obtain a crude extract, which is then purified using various chromatographic techniques. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Quillifoline has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Quillifoline has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
15301-89-0 |
|---|---|
Produktname |
Quillifoline |
Molekularformel |
C21H24ClNO2 |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C21H24ClNO2/c1-24-20-12-16-8-10-23-9-7-15(14-3-5-17(22)6-4-14)11-19(23)18(16)13-21(20)25-2/h3-6,12-13,15,19H,7-11H2,1-2H3 |
InChI-Schlüssel |
GMZAHGCTRHHQKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |
Kanonische SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |
Synonyme |
Quillifoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)







![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)